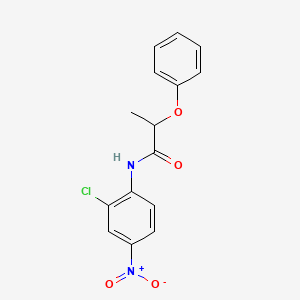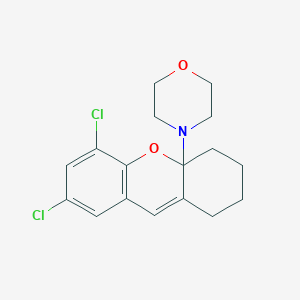
4-(5,7-dichloro-1,2,3,4-tetrahydro-4aH-xanthen-4a-yl)morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of morpholine derivatives, including compounds similar to 4-(5,7-dichloro-1,2,3,4-tetrahydro-4aH-xanthen-4a-yl)morpholine, typically involves multistep chemical reactions. For instance, Lei et al. (2017) outlined a rapid and green synthetic method for 4-(Thieno[3,2-d]pyrimidin-4-yl)morpholine derivatives, which are important intermediates for inhibiting tumor necrosis factor alpha and nitric oxide. The synthesis process involves condensation, chlorination, and nucleophilic substitution steps, resulting in a total yield of 43% (Lei et al., 2017).
Molecular Structure Analysis
The molecular structure of morpholine derivatives is characterized by their nonplanar chromophore, as evidenced in the study by McCarthy, Jenkins, and Brückner (2003). They reported on the synthesis of free base meso-tetraaryl-morpholinochlorins and their bathochromically shifted chlorin-type UV-vis spectra, indicating a significant conformational flexibility of these macrocycles (McCarthy et al., 2003).
Chemical Reactions and Properties
The chemical reactivity and properties of morpholine derivatives can be complex. For example, the synthesis and biological activity of a specific 4-substituted derivative of morpholine explored by Mamatha S.V et al. (2019) involved refluxing 1,3,4 oxadiazole-2-thiol with 4-(2-chloroethyl) morpholine hydrochloride. This study not only detailed the synthetic approach but also highlighted the compound's significant antimicrobial and anti-TB activity, demonstrating the diverse chemical properties and potential applications of such compounds (Mamatha S.V et al., 2019).
Physical Properties Analysis
The physical properties of morpholine derivatives, including their crystal structure and phase behavior, are crucial for understanding their stability and applicability. The crystal structure of 2,5-bis(morpholino)-3,4-bis(p-chlorophenyl)thiophene, as studied by Zeng Run (2003), provides insights into the arrangement of morpholinyl groups and the impact on the compound's physical stability and reactivity (Zeng Run, 2003).
Chemical Properties Analysis
The chemical properties of morpholine derivatives, such as their reactivity towards other compounds, solubility, and stability under different conditions, are integral for their application in synthesis and potential industrial applications. The work by Papoyan et al. (2011) on synthesizing new 2-(4-chlorophenyl)-3-morpholin-4-yl-(4-alkoxyphenyl)alkanol hydrochlorides contributes to understanding these aspects. Their research highlighted the anticonvulsive activities of the synthesized compounds, indicating the therapeutic potential of morpholine derivatives (Papoyan et al., 2011).
properties
IUPAC Name |
4-(5,7-dichloro-1,2,3,4-tetrahydroxanthen-4a-yl)morpholine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19Cl2NO2/c18-14-10-12-9-13-3-1-2-4-17(13,20-5-7-21-8-6-20)22-16(12)15(19)11-14/h9-11H,1-8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COSRWYZDVXYLOJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C(=CC3=C(O2)C(=CC(=C3)Cl)Cl)C1)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(5,7-dichloro-1,2,3,4-tetrahydro-4aH-xanthen-4a-yl)morpholine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-methyl-N-[3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B5129169.png)
![N-[(3-methyl-1-adamantyl)methyl]-N'-phenylthiourea](/img/structure/B5129172.png)
![methyl 3-{[(3-chloro-6-nitro-1-benzothien-2-yl)carbonyl]amino}-2-thiophenecarboxylate](/img/structure/B5129179.png)
![1,3-dimethyl-5-{3-nitro-4-[(1-phenyl-1H-tetrazol-5-yl)thio]benzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5129186.png)
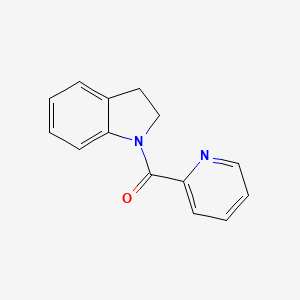

![1-[2-(4-acetyl-1-piperazinyl)-3-pyridinyl]-N-(4-methoxy-2,5-dimethylbenzyl)methanamine](/img/structure/B5129204.png)
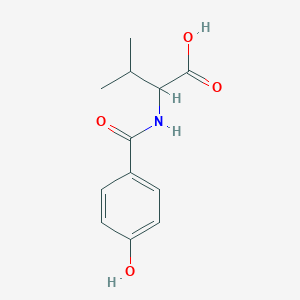
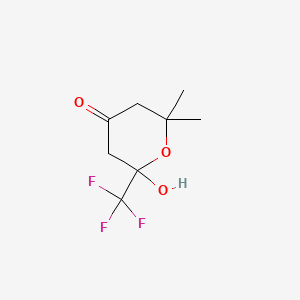
![2-[4-(4-nitrobenzoyl)-1-piperazinyl]ethanol hydrochloride](/img/structure/B5129239.png)
![N~1~-(2-ethylphenyl)-N~2~-(phenylsulfonyl)-N~2~-[3-(trifluoromethyl)phenyl]glycinamide](/img/structure/B5129252.png)
![methyl 4-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)benzoate](/img/structure/B5129260.png)
![2-[(4-{[(3,4-dimethylphenoxy)acetyl]amino}benzoyl)amino]benzoic acid](/img/structure/B5129266.png)
